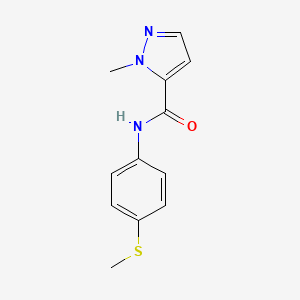

1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide

Description

1-Methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative characterized by a methylthio (-SMe) group at the para position of the phenyl ring. This compound has demonstrated significant insecticidal activity, particularly in studies evaluating anthranilic diamides with sulfilimidoyl functionalities. Its efficacy correlates strongly with physicochemical properties such as lipophilicity and metabolic stability, making it a candidate for agrochemical applications .

Properties

IUPAC Name |

2-methyl-N-(4-methylsulfanylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-15-11(7-8-13-15)12(16)14-9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMYYIVEWZFVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide typically involves the condensation of active methylene reagents with phenylisothiocyanate and substituted hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization. Common methods include:

- Condensation reactions : Combining appropriate hydrazine derivatives with substituted phenyl groups.

- Carboxamide formation : Utilizing acylation techniques to introduce the carboxamide functional group.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide exhibits various biological activities, including:

- Antifungal Activity : Studies have shown that pyrazole derivatives can inhibit the growth of several phytopathogenic fungi. For instance, compounds similar to this one have demonstrated effective antifungal properties against species like Colletotrichum orbiculare and Rhizoctonia solani .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it may interact with cyclooxygenase enzymes, which play a crucial role in inflammatory responses .

Case Studies and Research Findings

Several studies have documented the efficacy of 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide and related compounds:

- Antifungal Efficacy : A study demonstrated that a related pyrazole derivative exhibited lower EC50 values against various fungi compared to standard treatments, indicating superior antifungal activity .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that specific substitutions on the pyrazole ring significantly influence biological activity. For example, variations in methylthio substitutions can enhance or diminish antifungal efficacy .

- Pharmacological Studies : Clinical studies have explored the anti-inflammatory properties of pyrazole derivatives, with promising results suggesting potential applications in treating chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Antiviral Sulfonamide Analogs

Pyrazole-carboxamides with sulfonamide substituents exhibit antiviral properties. For example:

- 1-Methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (15a) : This derivative showed potent inhibition of measles virus (MV) replication, with an EC50 of 0.23 µM and a selectivity index (SI) >433. The piperidinylsulfonyl group enhances binding to the viral RNA-dependent RNA polymerase complex .

- Derivatives with hydroxyethyl or morpholinoethyl substituents (e.g., compounds 2l, 2m): These modifications improve solubility and selectivity, achieving EC50 values <0.5 µM and SIs >200. The presence of polar groups like hydroxyethyl reduces cytotoxicity while maintaining antiviral activity .

Table 1: Antiviral Activity of Selected Pyrazole-Carboxamides

Insecticidal Analogs

- Tolfenpyrad (ISO name) : A structurally distinct pyrazole-carboxamide with a 4-chloro-3-ethylpyrazole core and a benzyloxy group. It is a commercial insecticide targeting mitochondrial complex I, highlighting how halogenation and bulky substituents enhance pest control efficacy .

- 3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-4-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide : Oxidation of the methylthio group to a sulfonyl group (-SO2Me) in this analog reduces insecticidal activity but improves photostability, illustrating the trade-off between reactivity and environmental persistence .

Table 2: Insecticidal Activity Comparison

Kinase Inhibitors

Pyrazole-carboxamides with trifluoromethyl and aromatic groups have been explored as kinase inhibitors:

- 1-Methyl-N-(4-methyl-3-(trifluoromethyl)phenyl)-4-(pyridin-4-ylmethylamino)-1H-pyrazole-5-carboxamide: Targets VEGFR2/VEGFR1, demonstrating dual kinase inhibition. The trifluoromethyl group enhances binding affinity, while the pyridylmethylamino moiety improves cellular permeability .

Structural-Activity Relationship (SAR) Insights

- Methylthio vs. Sulfonyl Groups : The methylthio group in the target compound contributes to insecticidal activity but may confer metabolic instability. Sulfonyl analogs exhibit reduced bioactivity in agrochemical contexts but are favored in antiviral applications due to enhanced target binding .

- Substituent Bulk and Polarity : Bulky groups (e.g., piperidinylsulfonyl) improve antiviral potency by enhancing hydrophobic interactions with viral enzymes. Polar groups (e.g., hydroxyethyl) mitigate cytotoxicity without compromising efficacy .

Biological Activity

1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This compound is characterized by its unique structure, which includes a methylthio group and a carboxamide functional group, contributing to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide. Research indicates that compounds with the 1H-pyrazole scaffold exhibit significant antiproliferative activity against various cancer cell lines:

- Breast Cancer : The compound has shown effectiveness against MDA-MB-231 cells.

- Liver Cancer : Inhibition of HepG2 cells has been reported.

- Other Cancers : Activity against lung, colorectal, renal, and pancreatic cancers has also been noted .

The mechanism of action often involves the inhibition of key cellular pathways and enzymes that are crucial for cancer cell survival and proliferation. For instance, some studies indicate that these compounds may act as inhibitors of Aurora-A kinase, a target involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide exhibits promising antimicrobial activity. Pyrazole derivatives have been shown to possess activity against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.

- Cell Signaling Modulation : It can alter cellular signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.

Synthesis and Evaluation

The synthesis of 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide typically involves the condensation of active methylene reagents with phenylisothiocyanate and substituted hydrazine under controlled conditions. This method ensures high yield and purity essential for biological evaluation.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Organisms | IC50 Values (µM) | References |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast) | 3.79 | |

| HepG2 (Liver) | 12.50 | ||

| A549 (Lung) | 42.30 | ||

| Antimicrobial | Various Bacteria | Moderate to Good |

Case Studies

- Antitumor Activity Study : A recent study synthesized various pyrazole derivatives, including the target compound, and evaluated their effectiveness against multiple cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and liver cancer models .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of pyrazole derivatives, revealing that several compounds exhibited moderate to excellent activity against bacterial pathogens. The findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation of substituted pyrazole carboxylic acids with aryl amines. For example, microwave-assisted synthesis (50–100°C, DMF solvent) enhances reaction efficiency for related pyrazole derivatives . Purification via column chromatography (silica gel, eluent: dichloromethane/ethyl acetate 10:1) yields >95% purity, as validated by NMR and LC-MS .

- Key Data : Reaction yields improve with microwave irradiation (30–40% increase vs. conventional heating) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify substituents (e.g., methylthio and pyrazole protons at δ 2.5–4.2 ppm) .

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles (e.g., pyrazole-phenyl torsion angles of 7.7–89.2°) and hydrogen-bonding networks critical for stability .

- LC-MS : Confirms molecular weight (e.g., m/z 446.0 [M+1] for analogs) and purity (>95%) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of pyrazole carboxamide derivatives?

- Methodology :

- Bioisosteric Replacement : Substituting the methylthio group (e.g., with trifluoromethyl or sulfonamide) enhances antiviral potency (EC₅₀: 0.13–2.5 μM) .

- Pharmacokinetic Optimization : Reducing basicity (e.g., replacing benzamidine with benzylamine in analogs) improves oral bioavailability (F%: 45–60%) without compromising factor Xa inhibition (Kᵢ: 13 pM) .

- Data Contradictions : Varied selectivity indices (e.g., SI >100 for measles virus vs. SI <10 for coagulation factors) suggest target-specific SAR .

Q. How does 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide interact with biological targets at the molecular level?

- Methodology :

- Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., thrombin generation assays for factor Xa) .

- Molecular Docking : Pyrazole carboxamides bind to hydrophobic pockets in viral RNA polymerases (e.g., measles virus RdRp) via π-π stacking and hydrogen bonds .

- Key Finding : Methylthio groups enhance hydrophobic interactions, increasing binding affinity (ΔG: −8.2 kcal/mol) compared to methoxy analogs .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticoagulant effects)?

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., Vero cells for antiviral assays) and plasma concentrations (e.g., 10–100 nM for coagulation studies) to minimize variability .

- Structural Analysis : Compare substituent effects (e.g., methylthio vs. sulfonamide) across studies to isolate activity drivers .

- Example : Trifluoromethyl substitution increases antiviral activity but reduces anticoagulant effects due to steric hindrance in thrombin-binding sites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.